molecular formula C8H14F3NO2 B3014435 2,2,2-trifluoroethyl N-pentylcarbamate CAS No. 201487-93-6

2,2,2-trifluoroethyl N-pentylcarbamate

Cat. No. B3014435
CAS RN: 201487-93-6
M. Wt: 213.2
InChI Key: LKXHYLJLWMAHHQ-UHFFFAOYSA-N
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Description

“2,2,2-trifluoroethyl N-pentylcarbamate” is a chemical compound with the CAS Number: 201487-93-6 . It has a molecular weight of 213.2 and is a liquid at room temperature . The IUPAC name for this compound is 2,2,2-trifluoroethyl pentylcarbamate .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H14F3NO2/c1-2-3-4-5-12-7(13)14-6-8(9,10)11/h2-6H2,1H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature .

Scientific Research Applications

1. Synthesis of Difluorinated Polyols

Trifluoroethyl N-pentylcarbamate and similar compounds are instrumental in synthesizing difluorinated polyols. These compounds undergo dehydrofluorination and metallation, followed by BF3·OEt2 mediated addition to aldehydes, resulting in a range of allylic alcohols. After an aldol reaction with a second aldehyde and subsequent reduction, these can be deprotected to afford difluorinated polyols (Balnaves, Percy, & Palmer, 1999).

2. Synthesis of 2,2,2-Trifluoroethylated Onium Salts

Various 2,2,2-trifluoroethyl onium triflates have been synthesized using (2,2,2-trifluoroethyl)phenyliodonium triflate. This method includes treating tertiary amines, pyridines, quinoline, a triazole, sulfides, and a phosphine with the triflate. This process is significant for producing trifluoroethylated salts, which are valuable in medicinal chemistry and related fields (Umemoto & Gotoh, 1991).

3. Deprotection and Acylation of Penta-N-Protected Thermopentamine

2,2,2-trifluoroethyl N-pentylcarbamate derivatives have been utilized in the synthesis and selective deprotection of penta-N-protected polyamides. This method is important for preparing derivatives containing independently removable amino-protecting groups, useful in rapid transamidation reactions yielding secondary amides (Pak & Hesse, 1998).

4. Palladium-Catalyzed 2,2,2-Trifluoroethylation

2,2,2-trifluoroethyl compounds, including N-pentylcarbamate, have seen use in palladium-catalyzed trifluoroethylation of organoboronic acids and esters. This process is significant for introducing a fluorinated moiety into organic molecules, which can drastically change their biological activities, making it a widely used strategy in drug design (Zhao & Hu, 2012).

Safety and Hazards

The compound has been classified with the signal word “Danger” and has hazard statements H302, H315, H318, H335 . These hazard statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Future Directions

While specific future directions for “2,2,2-trifluoroethyl N-pentylcarbamate” are not available in the retrieved data, the use of fluorine-containing compounds in new drug development is increasing due to the special properties of fluorine atoms and fluorine-containing groups . Trifluoromethyl is an important fluorine-containing group that often significantly changes the fat solubility of the parent compound, enhances the metabolic stability of the molecule, and affects its biological activities .

properties

IUPAC Name

2,2,2-trifluoroethyl N-pentylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3NO2/c1-2-3-4-5-12-7(13)14-6-8(9,10)11/h2-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXHYLJLWMAHHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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